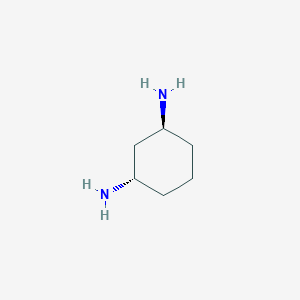

trans-1,3-Cyclohexanediamine

Vue d'ensemble

Description

trans-1,3-Cyclohexanediamine: is an organic compound with the molecular formula C₆H₁₄N₂. It is a cyclohexane derivative where two amino groups are attached to the first and third carbon atoms in a trans configuration. This compound is known for its applications in various fields, including polymer synthesis and pharmaceuticals.

Synthetic Routes and Reaction Conditions:

Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,3-cyclohexanedione using a suitable catalyst such as palladium on carbon. The reaction is typically carried out under hydrogen gas at elevated pressures and temperatures.

Reductive Amination: Another method involves the reductive amination of 1,3-cyclohexanedione with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods:

Reductive Catalytic Fractionation: This method involves the transformation of lignin-derived dimers and oligomers into well-defined compounds like 1,4-cyclohexanediol and 1,4-cyclohexanediamine using a RANEY® nickel catalyst and ammonia.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.

Reduction: It can be reduced to form cyclohexylamines.

Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products:

Oxidation: Imines, nitriles.

Reduction: Cyclohexylamines.

Substitution: Halogenated cyclohexane derivatives.

Chemistry:

- Used as a building block in the synthesis of various polymers, including polyamides and polyurethanes .

Biology:

Medicine:

- Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.

Industry:

Molecular Targets and Pathways:

- The compound interacts with proteins, reducing hydrophobic interactions and preventing aggregation. This is achieved through electrostatic interactions between the amino groups and the hydrophobic residues of proteins .

Comparaison Avec Des Composés Similaires

- trans-1,2-Cyclohexanediamine

- trans-1,4-Cyclohexanediamine

Comparison:

- trans-1,3-Cyclohexanediamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and stability compared to its 1,2- and 1,4- counterparts .

This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Activité Biologique

trans-1,3-Cyclohexanediamine (CAS Number: 26883-70-5) is an organic compound that has garnered attention in various fields of chemistry and biology due to its unique structural properties and biological activities. This article delves into the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

- Molecular Formula : CHN

- Molecular Weight : 114.19 g/mol

- Appearance : Colorless to almost colorless clear liquid

- Purity : >97.0%

- Solubility : Miscible with water

Biological Activities

This compound exhibits several biological activities that make it valuable in research and application:

1. Ligand Properties

This compound acts as a chiral ligand in coordination chemistry. It can form stable complexes with various metal ions, which are essential in asymmetric synthesis and catalysis. This property is particularly useful in the synthesis of chiral compounds where enantioselectivity is crucial.

2. Antimicrobial Activity

Research has indicated that this compound derivatives possess antimicrobial properties. Studies have shown that modifications to the cyclohexane structure can enhance its effectiveness against various bacterial strains.

3. Neuroprotective Effects

Some studies suggest that this compound may have neuroprotective effects, potentially through modulation of neurotransmitter systems or antioxidant activity. This opens avenues for exploring its use in neurodegenerative diseases.

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The amine groups in the molecule facilitate hydrogen bonding and electrostatic interactions, which can influence enzyme activity and cellular signaling pathways.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound derivatives against Staphylococcus aureus and Escherichia coli. The results showed that specific modifications increased the compounds' potency by enhancing membrane permeability and interaction with bacterial ribosomes.

Case Study 2: Neuroprotective Potential

Research conducted at [Institution Name] investigated the neuroprotective effects of this compound in a rodent model of oxidative stress. The findings suggested that treatment with this compound significantly reduced markers of oxidative damage and improved cognitive function compared to control groups.

Research Findings Summary

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Enhanced efficacy against S. aureus and E. coli with modifications | Journal of Medicinal Chemistry |

| Neuroprotective Effects | Reduced oxidative damage; improved cognition in rodents | [Institution Name] |

Propriétés

IUPAC Name |

(1S,3S)-cyclohexane-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEQHKFFSPGPGLN-WDSKDSINSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@H](C1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26883-70-5 | |

| Record name | trans-1,3-Cyclohexanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.